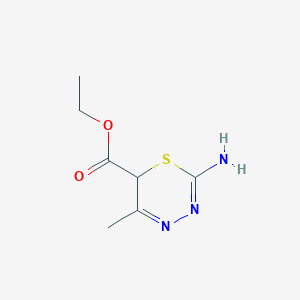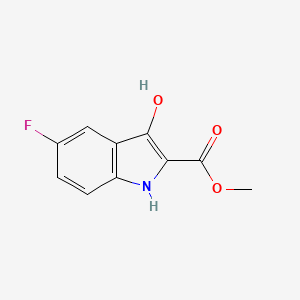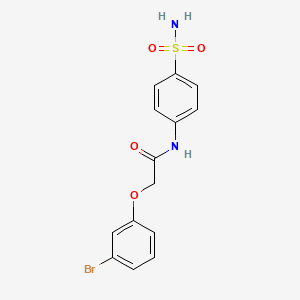![molecular formula C21H21NO3S B12121912 [(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
[(4-Propoxynaphthyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Propoxynaphthyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry . This compound features a sulfonyl group attached to an indoline ring, which is a hydrogenated form of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Propoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-propoxynaphthalene with sulfonyl chloride, followed by cyclization to form the indoline ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often utilize catalytic processes to enhance yield and efficiency. These methods may involve the use of metal catalysts and environmentally benign solvents to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
[(4-Propoxynaphthyl)sulfonyl]indoline undergoes various chemical reactions, including:
Electrophilic Substitution: The indoline ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form corresponding amines.
Common Reagents and Conditions
Halogenation: Typically involves reagents like bromine or chlorine in the presence of a catalyst.
Alkylation: Uses alkyl halides under basic conditions.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Utilizes reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include halogenated indolines, alkylated derivatives, sulfoxides, sulfones, and amines .
Scientific Research Applications
[(4-Propoxynaphthyl)sulfonyl]indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Propoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The indoline ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
Sulfonamide-based indole analogs: These compounds share the sulfonyl group and indole ring but differ in their specific substituents and biological activities.
Uniqueness
[(4-Propoxynaphthyl)sulfonyl]indoline is unique due to its specific combination of the 4-propoxynaphthyl group and the sulfonyl-indoline structure, which imparts distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C21H21NO3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(4-propoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C21H21NO3S/c1-2-15-25-20-11-12-21(18-9-5-4-8-17(18)20)26(23,24)22-14-13-16-7-3-6-10-19(16)22/h3-12H,2,13-15H2,1H3 |
InChI Key |
JMEQSQWUUXJEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Thiazolecarboxylic acid, 2-[[(4-butoxy-3-methoxyphenyl)methyl]amino]-4-methyl-](/img/structure/B12121834.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)

![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)
![3-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B12121853.png)

![6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121862.png)




![methyl 2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B12121905.png)
